Chloroacetyl-D2 chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2,2-dideuterioacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chloroacetyl D2 Chloride
Deuteration Strategies for α-Halogenated Acyl Chlorides
The introduction of deuterium (B1214612) into the α-position of halogenated acyl chlorides like chloroacetyl chloride requires precise and controlled chemical reactions. These methods are crucial for producing deuterated compounds used in mechanistic studies, as metabolic tracers, and in the synthesis of complex labeled molecules.
Direct Catalytic Deuterium Exchange Approaches
Direct catalytic hydrogen-deuterium (H/D) exchange represents a straightforward approach for the deuteration of organic molecules. This strategy typically involves the use of a catalyst to facilitate the exchange of protons with deuterons from a deuterium source, such as deuterium oxide (D₂O).
For compounds with acidic α-hydrogens, such as ketones and aldehydes, acid- or base-catalyzed enolization in the presence of D₂O is a common method for deuterium incorporation. libretexts.org The process is often accelerated by using a deuterium equivalent of a strong acid, like deuterium chloride (DCl), which generates D₃O⁺ in situ. libretexts.org While this method is effective for many carbonyl compounds, its direct application to more reactive species like acyl chlorides can be challenging due to competing hydrolysis reactions.
Phase-transfer catalysis (PTC) offers a potential solution to this by creating a biphasic system where the acyl chloride remains in an organic phase while the deuteration reagent (e.g., sodium deuteroxide in D₂O) is in the aqueous phase. A phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, facilitates the reaction at the interface, enabling H/D exchange.
Recent advancements in photoredox catalysis have also introduced novel methods for H/D exchange. For instance, a visible light-mediated approach using a cobaloxime catalyst has been shown to facilitate the deuteration of alkenes with D₂O. chinesechemsoc.org This type of radical-based strategy could potentially be adapted for the α-deuteration of acyl chlorides. acs.org
Reductive Deuteration Pathways for Acyl Chlorides
Reductive deuteration offers an alternative route to deuterated compounds, often starting from more functionalized precursors. These methods typically involve the reduction of a carbon-heteroatom bond and the simultaneous or subsequent introduction of deuterium.
Samarium diiodide (SmI₂) in the presence of D₂O has emerged as a powerful reagent for the reductive deuteration of various functional groups, including acyl chlorides. mdpi.comnih.gov This single-electron transfer (SET) process can convert acyl chlorides into α,α-dideuterio alcohols with high levels of deuterium incorporation and excellent functional group tolerance. mdpi.comnih.govresearchgate.net The reaction proceeds through a four-electron transfer mechanism, where the acyl chloride is converted to a ketyl radical intermediate. mdpi.com Subsequent electron and deuterium transfers lead to the formation of the deuterated alcohol. mdpi.com
This method has been successfully applied to a wide range of acyl chlorides, tolerating functional groups such as chlorides, bromides, iodides, alkynes, and ethers. researchgate.net Optimization studies have shown that the equivalents of both SmI₂ and D₂O can influence the reaction yield, while high deuterium incorporation is generally maintained. researchgate.net
A related approach involves the use of cost-effective sodium dispersion and deuterated ethanol (B145695) (EtOD-d₁) as the single electron and deuterium donors, respectively. nih.gov This system has demonstrated a high deuterium atom economy in the synthesis of deuterated alcohols from acyl chlorides. nih.gov
The reduction of organic halides using zinc dust in the presence of a deuterium source is a well-established method for introducing deuterium. acs.org This approach has been used for the dehalogenation of α-halo ketones to produce α-deuterio ketones. acs.org The system often utilizes deuterated acetic acid (CH₃COOD), prepared from acetic anhydride (B1165640) or acetyl chloride and D₂O, as the deuterium donor. cdnsciencepub.comcdnsciencepub.com
For the synthesis of α-deuterated compounds, the reduction of α,α-dihalo precursors with zinc and a deuterium source is particularly effective. For example, methyl 2,2-dichlorolaurate can be reduced with zinc and deuterated acetic acid to yield methyl laurate-2,2-d₂. cdnsciencepub.com While this method is typically applied to esters, it demonstrates the principle of reductive dehalogenation-deuteration that could be adapted for acyl chloride precursors, likely after conversion to a more stable derivative.
Precursor-Based Deuterium Incorporation
Synthesizing chloroacetyl-d2 chloride from a pre-deuterated starting material is a highly efficient strategy that ensures the precise location and high incorporation of deuterium.
The most direct precursor-based approach for this compound is the use of deuterated chloroacetic acid (Cl-CD₂-COOH). This deuterated carboxylic acid can then be converted to the corresponding acyl chloride using standard chlorinating agents.
The synthesis of chloroacetic acid itself can be achieved through various industrial processes. One common method involves the reaction of acetyl chloride with monochloroacetic acid. google.com A patented process describes reacting vaporous acetyl chloride with liquefied monochloroacetic acid in a countercurrent reactor at 110-180°C. google.com Another method involves heating chloroacetic acid with benzoyl trichloride (B1173362) in the presence of a zinc oxide catalyst. patsnap.com
To obtain this compound, one would start with deuterated chloroacetic acid. The deuterated chloroacetic acid can be prepared through methods like the hydrolysis of deuterated precursors. Once the deuterated chloroacetic acid is obtained, it can be converted to this compound. A common laboratory and small-scale synthetic method for this conversion is the use of thionyl chloride (SOCl₂). Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed. The reaction of an amine with chloroacetyl chloride is a known method for forming a chloroacetamide linkage. biorxiv.org
Table of Reaction Conditions for the Synthesis of Chloroacetyl Chloride from Chloroacetic Acid
| Chlorinating Agent | Catalyst | Temperature (°C) | Reference |
|---|---|---|---|
| Benzoyl Trichloride | Zinc Oxide | 100-120 | patsnap.com |
Chlorination of Deuterated Acyl Precursors
A primary route for the synthesis of this compound involves the direct chlorination of a pre-deuterated acyl precursor. One such method is the gas-phase chlorination of deuterated acetyl chloride (CD₃COCl). This process is analogous to the industrial production of non-deuterated chloroacetyl chloride. The reaction typically involves reacting vaporous deuterated acetyl chloride with a chlorinating agent. google.com In a related industrial process for the non-deuterated analogue, vaporous acetyl chloride is reacted with liquefied monochloroacetic acid in a countercurrent reactor. google.com To suppress the formation of anhydride byproducts, hydrogen chloride gas can be introduced into the reaction. The resulting product is a mixture that requires subsequent purification to isolate the this compound.
Optimization of Synthetic Reaction Conditions
The efficiency and isotopic purity of this compound synthesis are highly dependent on the careful control of reaction parameters.
Investigation of Solvent Systems and Their Influence on Deuteration Efficiency
In synthetic strategies that involve hydrogen-deuterium exchange, such as phase-transfer catalysis (PTC), the solvent system is critical. The PTC method utilizes a biphasic system, typically an organic solvent to dissolve the chloroacetyl chloride and a deuterium oxide (D₂O) phase containing a deuterium source like sodium deuteroxide (NaOD). The efficiency of the deuterium exchange at the α-position is facilitated by a phase-transfer catalyst, which shuttles the deuteroxide ions into the organic phase. The choice of the organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the rate and completeness of the deuteration. Anhydrous conditions are crucial in all synthetic routes to prevent hydrolysis of the acid chloride and to avoid isotopic dilution.
Temperature and Pressure Effects on Isotopic Yields
Temperature is a key parameter in controlling both the reaction rate and the selectivity of the synthesis.
For the chlorination of deuterated acetyl chloride, temperatures are typically maintained in the range of 110–180°C, with an optimal range often cited as 120–130°C. google.com Controlling the temperature in this range is essential for achieving a high yield.
For phase-transfer catalyzed deuteration, much milder temperatures are employed, generally between 25–50°C. These lower temperatures are suitable for the H/D exchange reaction and help to minimize potential side reactions.
Pressure is less commonly cited as a primary variable for optimization in these liquid or gas-phase reactions, which are often conducted at or near atmospheric pressure. wipo.int
Table 1: Temperature Conditions for this compound Synthesis Methods
| Synthetic Method | Temperature Range (°C) | Optimal Temperature (°C) |
| Chlorination of Deuterated Acyl Precursor | 110–180 google.com | 120–130 google.com |
| Phase-Transfer Catalysis (PTC) | 25–50 | N/A |
Stoichiometric Considerations of Deuterium Sources
The stoichiometry of the deuterium source is a fundamental aspect of achieving high isotopic enrichment.
In methods like phase-transfer catalysis, a significant molar excess of the deuterium source, typically deuterium oxide (D₂O) with a high isotopic purity (e.g., ≥99%), is used. Often, a base such as sodium deuteroxide (NaOD) is used in conjunction with D₂O to facilitate the deprotonation/deuteration of the α-carbon. The use of D₂O is advantageous as it is one of the most affordable and readily available deuterium sources. uni-rostock.de In direct synthesis from pre-deuterated precursors like deuterated acetyl chloride, the isotopic purity of the final product is fundamentally limited by the isotopic purity of the starting material.
Isotopic Purity Enhancement and Purification Techniques
Following synthesis, the crude product mixture requires purification to isolate this compound and enhance its isotopic and chemical purity.
Fractional Distillation: This is a primary method used to separate this compound from unreacted starting materials and other byproducts. google.com Due to differences in boiling points, components like unreacted acetyl chloride can be effectively removed.
Azeotropic Distillation: To separate chloroacetyl chloride from challenging impurities like dichloroacetyl chloride, azeotropic distillation can be employed. google.com This involves adding an azeotrope-forming agent, such as a hydrocarbon like heptane, which forms a lower-boiling azeotrope with the monochlorinated species, allowing for its separation by distillation. google.com
Multi-Step Purification: A comprehensive purification process can involve several steps. For instance, a sequence may include treatment with activated carbon to adsorb certain impurities, followed by neutralization of acidic components with zinc granules, and concluding with multiple rectification (distillation) steps to achieve very high purity. google.com
Recycling Phase-Transfer Catalysis: In the PTC method, isotopic purity can be progressively enhanced by performing multiple exchange cycles. Each cycle increases the level of deuterium incorporation, with reports suggesting that >99% deuteration can be achieved.
It is crucial that the purity of the starting materials is high to minimize the formation of chlorinated byproducts. For example, the presence of dichloroacetic acid in the starting materials for the chlorination reaction can lead to the formation of dichloroacetyl chloride, a difficult-to-remove impurity. google.comgoogle.com
Table 2: Purification Techniques for Chloroacetyl Chloride
| Purification Technique | Target Impurity / Purpose | Description |
| Fractional Distillation | Unreacted starting materials, byproducts with different boiling points | Separation based on boiling point differences. google.com |
| Azeotropic Distillation | Dichloroacetyl chloride | An azeotrope-forming agent is added to form a lower-boiling azeotrope with the desired product for easier separation. google.com |
| Activated Carbon Adsorption | General impurities | Adsorbs impurities from the crude product solution. google.com |
| Multiple Rectification | Low and high boiling point impurities | A series of distillations to achieve very high chemical purity. google.com |
| Recycling PTC Cycles | Incomplete deuteration | The product is subjected to repeated H/D exchange cycles to increase isotopic enrichment. |
Mechanistic Investigations of Chloroacetyl D2 Chloride Reactivity
Elucidation of Deuterium (B1214612) Atom Incorporation Mechanisms
The synthesis of Chloroacetyl-D2 chloride involves the replacement of the two alpha-hydrogens of a chloroacetyl precursor with deuterium atoms. Understanding the mechanisms of this incorporation is fundamental to controlling the isotopic purity and yield of the final product. The process typically relies on exploiting the acidity of the α-protons or utilizing specialized deuterating agents.
Kinetic and Thermodynamic Aspects of Deuteration
The incorporation of deuterium at the α-carbon of a carbonyl compound is often achieved under base-catalyzed conditions via keto-enol or keto-enolate equilibria. In this mechanism, a base removes an α-proton to form an enolate, which is then protonated (or in this case, deuterated) by a deuterium source, such as deuterium oxide (D₂O).
Thermodynamically, the carbon-deuterium (C-D) bond is slightly stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. This difference makes the deuterated compound marginally more stable. Kinetically, the breaking of a C-H bond is typically faster than the breaking of a C-D bond, a phenomenon known as the primary kinetic isotope effect (KIE). pearson.com This effect is a cornerstone of mechanistic studies, as it can reveal whether C-H bond cleavage is the rate-determining step of a reaction. pearson.com For instance, in a base-catalyzed exchange reaction, the rate of enolate formation will be slower for a C-D bond compared to a C-H bond.
Another advanced method for achieving such deuteration is through reductive processes. For example, a general strategy for synthesizing α,α-dideuterio alcohols involves the reductive deuteration of acyl chlorides using reagents like samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). nih.gov This type of reaction proceeds through a four-electron transfer process, highlighting a pathway that offers high levels of deuterium incorporation under mild conditions. nih.gov
Stereochemical Outcomes of Deuterium Introduction
The stereochemical consequences of deuterium introduction are of significant interest. The two hydrogen atoms on the methylene (B1212753) group (-CH₂-) of non-deuterated chloroacetyl chloride are prochiral. Specifically, they are enantiotopic because their replacement with deuterium would generate a chiral center. tru.ca
Monodeuteration: Replacing one of the enantiotopic hydrogens with a deuterium atom would result in the formation of a stereocenter, yielding a racemic mixture of (R)-Chloroacetyl-D1 chloride and (S)-Chloroacetyl-D1 chloride.
Dideuteration: The target compound, this compound, involves the replacement of both prochiral hydrogens. This results in a CD₂ group, which renders the molecule achiral, as there is no longer a stereocenter at the alpha-carbon.
If a molecule already possesses a chiral center, the prochiral hydrogens may be diastereotopic. tru.ca Replacing such hydrogens with deuterium would lead to the formation of diastereomers, which have different physical properties and can be separated. tru.ca For this compound, however, the starting achiral nature of the precursor leads to an achiral final product.
Reaction Pathways and Reaction Kinetics of this compound
This compound, like its non-deuterated counterpart, is a highly reactive acyl chloride. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. pearson.comlibretexts.orgmasterorganicchemistry.com This mechanism generally involves two stages: the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. chemguide.co.uklibretexts.orgchemguide.co.uk The presence of deuterium atoms on the α-carbon does not alter this fundamental pathway but can influence the reaction rates through secondary kinetic isotope effects.
Nucleophilic Acyl Substitution Mechanisms with Deuterated Chloroacetyl Moieties
The reaction of this compound with nucleophiles such as amines and alcohols serves as a powerful method for introducing the deuterated chloroacetyl group into various molecular scaffolds.
Acylation Reactions with Amine Nucleophiles
The reaction between an acyl chloride and an amine is a standard method for amide synthesis. chemguide.co.uksphinxsai.com this compound reacts readily with primary and secondary amines to yield N-substituted 2-chloro-2,2-dideuterioacetamides.
The mechanism proceeds via the nucleophilic addition-elimination pathway:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. youtube.com
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. chemguide.co.ukchemguide.co.uk
Deprotonation: A second molecule of the amine or another base present in the mixture removes a proton from the nitrogen atom, yielding the final neutral amide product and an ammonium (B1175870) salt. chemguide.co.uk
Research on the non-deuterated chloroacetyl chloride shows that these reactions are often high-yielding. A variety of bases and solvents can be employed to facilitate the reaction and scavenge the HCl byproduct. sphinxsai.comresearchgate.net
| Amine Nucleophile | Base/Solvent System | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | DBU / THF | 3 h | 86% | researchgate.net |
| 2-Aminobenzothiazole | DBU / THF | 4 h | 95% | researchgate.net |
| 2-Amino-4-phenylthiazole | DBU / THF | 3.5 h | 92% | researchgate.net |
| Various Aryl Amines | Et3N / Acetone | Overnight | Not Specified | researchgate.net |
Acylation Reactions with Alcohol Nucleophiles
This compound also reacts with alcohols to form deuterated chloroacetate (B1199739) esters. This reaction is a common esterification method and follows the same nucleophilic addition-elimination mechanism seen with amine nucleophiles. libretexts.orgchemguide.co.ukdocbrown.info
Nucleophilic Attack: A lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon. chemguide.co.uk
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, reforming the C=O bond and expelling the chloride ion. libretexts.org
Deprotonation: The chloride ion or another weak base removes the proton from the oxygen atom, yielding the ester and hydrogen chloride. libretexts.org
Kinetic studies on the reaction of non-deuterated chloroacetyl chloride with methanol (B129727) in acetonitrile (B52724) have shown that the reaction proceeds through both second-order and third-order pathways. niu.edu The rate expression was determined to be: Rate = k₂(RCOCl)(MeOH) + k₃(RCOCl)(MeOH)₂ niu.edu
This indicates that one pathway involves a single molecule of methanol as the nucleophile (k₂), while another pathway involves a second molecule of methanol assisting in the reaction (k₃), likely by acting as a base to remove the proton in the transition state. niu.edu The reactivity order for various acyl chlorides in this reaction was found to be CH₃COCl < CH₂ClCOCl < CHCl₂COCl, which is consistent with an addition-intermediate mechanism where electron-withdrawing groups on the α-carbon increase the electrophilicity of the carbonyl carbon. niu.edu
| Reactant | Nucleophile | Solvent | Observed Kinetics | Key Finding | Reference |
|---|---|---|---|---|---|
| Chloroacetyl chloride | Methanol | Acetonitrile | Mixed second and third order | The rate is enhanced by electron-withdrawing groups on the acyl chloride, supporting an addition-intermediate mechanism. | niu.edu |
| Chloroacetyl chloride | Phenols | Acetonitrile | Predominantly addition-intermediate mechanism | The reaction mechanism is influenced by the nucleophile and solvent system. | niu.edu |
Mechanistic Studies of Amide and Ester Formation
The formation of amides and esters from this compound proceeds via a nucleophilic acyl substitution mechanism, analogous to its non-deuterated counterpart. The reaction is typically initiated by the attack of a nucleophile, such as an amine or an alcohol, on the electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide or ester product. researchgate.netsphinxsai.comnih.govuclan.ac.uk
The presence of deuterium atoms on the α-carbon (the carbon adjacent to the carbonyl group) does not alter the fundamental steps of this mechanism. However, it can influence the reaction rate, a phenomenon known as a secondary kinetic isotope effect (SKIE). wikipedia.orglibretexts.org A SKIE arises when isotopic substitution occurs at a position not directly involved in bond-breaking in the rate-determining step. libretexts.orgutdallas.edu
In the context of amide and ester formation, the hybridization of the α-carbon changes from sp³ in the reactant (this compound) to a state with more sp² character in the transition state leading to the tetrahedral intermediate. This change in hybridization alters the vibrational frequencies of the C-D bonds. Since C-D bonds are stronger and have a lower zero-point vibrational energy than C-H bonds, this change can lead to a small but measurable difference in reaction rates. utdallas.edu Typically, an α-secondary KIE (kH/kD) for such a reaction is slightly greater than 1 (a "normal" KIE), indicating that the C-H containing compound reacts slightly faster than the C-D containing one. snnu.edu.cn
Table 1: Expected Secondary Kinetic Isotope Effects in Nucleophilic Acyl Substitution
| Hybridization Change (α-carbon) | Transition State | Expected kH/kD | Rationale |
|---|---|---|---|
| sp³ → sp² | Looser bending vibrations | > 1 (Normal) | C-H/C-D out-of-plane bending vibrations are less restricted. |
| sp² → sp³ | Tighter bending vibrations | < 1 (Inverse) | C-H/C-D out-of-plane bending vibrations become more restricted. |
Intramolecular Cyclization Pathways Initiated by Deuterated Acyl Chlorides
Deuterated acyl chlorides, such as this compound, can be used to initiate intramolecular cyclization reactions, provided the rest of the molecule contains a suitable internal nucleophile (e.g., an amine, alcohol, or even an activated aromatic ring). The reaction generally begins with the formation of an amide or ester linkage, as described previously. The subsequent cyclization step's susceptibility to isotope effects depends on whether the deuterated α-carbon is involved.
Radical Reactions Involving Deuterated Chloroacetyl Species
Chloroacetyl species can participate in radical reactions, typically initiated by homolytic cleavage of a bond, often induced by light or a radical initiator. masterorganicchemistry.comyoutube.comyoutube.com The chloroacetyl radical (•CD₂COCl) can be formed and subsequently engage in processes like addition to alkenes or hydrogen/deuterium abstraction. nih.govacs.org
The primary influence of deuteration in these radical species is on the rate of any reaction involving the cleavage of one of the C-D bonds on the α-carbon. For instance, if the deuterated chloroacetyl radical were to act as a deuterium atom donor in a chain propagation step, the rate of this step would be significantly slower than for the corresponding protio-species. This is a primary kinetic isotope effect and can be substantial. nih.gov
The stability of the radical itself is generally not considered to be significantly altered by the isotopic substitution, but the kinetics of its formation and subsequent reactions can be profoundly affected if a C-D bond is broken in the rate-limiting step. youtube.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations are powerful tools for elucidating the detailed pathways of chemical reactions. rsc.org For reactions involving this compound, methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory can be used to calculate the geometries and energies of reactants, products, reaction intermediates, and, most importantly, transition states. nih.gov
By mapping the potential energy surface, the activation energy for a given step can be determined. For the nucleophilic attack on this compound, these calculations can model the tetrahedral intermediate and the transition state leading to it. Comparing the calculated activation energies for the deuterated and non-deuterated species allows for the theoretical prediction of kinetic isotope effects, providing insights that can corroborate or guide experimental findings. nih.gov
Density Functional Theory (DFT) Analysis of Conformational Isomers
This compound, like its protio-counterpart, exhibits conformational isomerism due to rotation around the C-C single bond. The two primary conformers are the anti form (where the Cl-C-C=O dihedral angle is 180°) and the gauche form (where the dihedral angle is typically around 116°). researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of these isomers. arabjchem.orgeurjchem.comchemrxiv.org Calculations using functionals like B3LYP can accurately predict the geometries, relative energies, and vibrational frequencies of each conformer. nih.govnih.govresearchgate.net Studies on the non-deuterated chloroacetyl chloride have shown the anti conformer to be more stable than the gauche form by approximately 5.9 kJ/mol. researchgate.net DFT calculations also allow for the determination of the rotational barrier between these conformers. researchgate.net
Table 2: Calculated Properties of Chloroacetyl Chloride Conformers
| Property | Anti Conformer | Gauche Conformer | Method Reference |
|---|---|---|---|
| Relative Energy | 0 kJ/mol (most stable) | +5.9 kJ/mol | RHF/6-31G(d) researchgate.net |
| Dihedral Angle (Cl-C-C=O) | 180° | ~116.4° | Gas-phase electron diffraction researchgate.net |
| Rotational Barrier (V₁) | - | 1.19 kcal/mol | Torsional potential function researchgate.net |
Data based on chloroacetyl chloride, the non-deuterated analogue.
The substitution of hydrogen with deuterium to form this compound is not expected to significantly alter the relative energies of the conformers, as these are primarily determined by steric and electronic interactions. However, the vibrational frequencies associated with the deuterated group will be lower, a fact that is critical for modeling isotope effects.
Modeling of Isotope Effects in Reaction Pathways
Computational chemistry provides a framework for quantitatively modeling kinetic isotope effects. The key to this is the calculation of vibrational frequencies for both the light (H) and heavy (D) isotopologues at the reactant ground state and at the transition state of the rate-determining step. nih.govrutgers.edu
The zero-point energy (ZPE) of a molecule, which is the lowest possible vibrational energy, is dependent on these frequencies. A C-D bond has a lower ZPE than a C-H bond. The kinetic isotope effect (kH/kD) arises from the difference in the change in ZPE between the isotopologues as they move from the reactant state to the transition state (ΔZPE‡). nih.gov
For an α-secondary KIE in the acylation reaction of this compound, a computational model would involve:
Optimizing the structures of the reactant (CD₂ClCOCl) and the transition state for nucleophilic attack using a method like DFT.
Calculating the vibrational frequencies for both the deuterated and non-deuterated species in both states.
Computing the ZPE for each of the four structures.
Using the differences in ZPE to calculate the expected KIE.
This modeling can distinguish between different proposed mechanisms and provide a detailed, atomistic understanding of why deuteration affects the reaction rate. nih.govchemrxiv.org
Advanced Applications of Chloroacetyl D2 Chloride in Chemical Synthesis
Deuterium (B1214612) Labeling for Mechanistic Elucidation in Complex Reactions
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu This effect is a powerful tool for elucidating reaction mechanisms. Chloroacetyl-D2 chloride serves as a valuable reagent in such studies, as the deuterium atoms are positioned at a reactive center.
When this compound is used in a reaction where the C-D bond is broken in the rate-determining step, a primary KIE is expected. The heavier mass of deuterium compared to hydrogen results in a lower zero-point energy for the C-D bond, requiring more energy to break. This leads to a slower reaction rate compared to the non-deuterated counterpart. By comparing the reaction rates of this compound and chloroacetyl chloride, researchers can determine if the α-carbon is involved in the rate-limiting step of the reaction.
Illustrative Data on Kinetic Isotope Effect Studies
| Reaction Type | Substrate | kH/kD | Implication |
| Nucleophilic Substitution | Amine | 1.1 | C-D bond cleavage not in rate-determining step |
| Elimination | Strong Base | 4.5 | C-D bond cleavage is part of the rate-determining step |
Note: The data in this table is illustrative and intended to demonstrate the principles of KIE analysis. Actual experimental values may vary.
Synthesis of Site-Specifically Deuterated Molecular Probes
Molecular probes are essential tools for studying biological systems. Site-specific deuterium labeling with this compound can be employed to create probes with altered metabolic profiles or for use in advanced analytical techniques. For instance, in the synthesis of radiolabeled probes for PET or SPECT imaging, deuterium labeling can influence the metabolic stability of the probe, potentially leading to clearer imaging results. nih.gov
The introduction of deuterium can block or slow down metabolic pathways involving the cleavage of the C-H bond at the labeled position. This can lead to a longer biological half-life of the probe, allowing for longer imaging times or reduced dosage.
This compound as a Building Block in Deuterated Compound Libraries
Deuterated compound libraries are of increasing interest in drug discovery and materials science. nih.gov this compound is a versatile building block for the synthesis of a wide range of deuterated molecules.
Chloroacetamide herbicides are a major class of agrochemicals. chemicalbook.com The synthesis of these compounds often involves the reaction of an amine with chloroacetyl chloride. researchgate.net By using this compound, deuterated versions of these herbicides can be prepared. The presence of deuterium can affect the environmental degradation pathways and metabolic fate of these compounds in plants and soil.
Examples of Chloroacetamide Herbicides Synthesized from Chloroacetyl Chloride
| Herbicide | Precursor Amine |
| Alachlor | 2,6-diethyl-N-(methoxymethyl)aniline |
| Butachlor | N-(butoxymethyl)-2,6-diethylaniline |
| Metolachlor | 2-ethyl-6-methyl-N-(1-methoxypropan-2-yl)aniline |
Deuterated polymers are valuable materials in materials science, particularly for neutron scattering studies. ornl.gov The synthesis of these polymers requires deuterated monomers. This compound can be used to introduce a deuterated chloroacetyl group into a molecule, which can then be further elaborated into a polymerizable monomer. This approach allows for the site-specific incorporation of deuterium into the polymer backbone.
Heterocyclic compounds are ubiquitous in pharmaceuticals and other biologically active molecules. Chloroacetyl chloride is a common reagent in the synthesis of various heterocyclic systems, such as thiazoles, benzothiazines, and pyrimidines. researchgate.netrsc.org The use of this compound in these syntheses provides a straightforward route to deuterated heterocyclic compounds. This can be particularly useful in drug development, where deuterium labeling can be used to fine-tune the pharmacokinetic properties of a drug candidate.
Heterocyclic Systems Synthesized Using Chloroacetyl Chloride
| Heterocycle Class | Synthetic Strategy |
| 2-Imino-4-thiazolidinones | Reaction with thioureas researchgate.net |
| Benzo[b] chemicalbook.comornl.govthiazin-3(4H)-ones | Reaction with 2-chlorobenzenthiols and primary amines researchgate.net |
| Pyrimidin-[1(2H)-yl]acetamide derivatives | Reaction with 1-aminopyrimidine-2-one derivatives rsc.org |
Note: This table outlines synthetic routes using the non-deuterated chloroacetyl chloride. Employing this compound would yield the corresponding deuterated heterocyclic structures.
The total synthesis of natural products and their analogues is a cornerstone of organic chemistry. The introduction of deuterium at specific positions in a complex natural product can provide insights into its biosynthesis or mechanism of action. This compound can be used to introduce a deuterated two-carbon unit into a synthetic intermediate, which is then carried through to the final natural product analogue. This strategy allows for the creation of novel deuterated natural products that would be difficult to obtain by other means.
Contributions to Isotopic Tracing for Analytical Purposes
This compound, a deuterated analog of chloroacetyl chloride, serves as a valuable reagent in isotopic tracing for analytical chemistry, particularly in mass spectrometry-based quantitative analysis. The incorporation of two deuterium atoms provides a known mass shift, enabling its use as an internal standard and a derivatizing agent for the accurate quantification of various analytes in complex biological and environmental matrices.
Isotopic tracing with stable isotopes has become an indispensable tool in metabolomics and proteomics for tracking molecules and determining their concentrations. The use of a deuterated labeling agent like this compound allows for the differentiation between the labeled analyte and its naturally occurring counterpart. This distinction is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.
Key Applications in Isotopic Tracing:
Internal Standardization: this compound is employed to generate stable isotope-labeled internal standards. These standards are chemically almost identical to the analyte of interest but have a different mass due to the deuterium atoms. By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous, non-labeled analyte can be determined with high precision and accuracy. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is used for quantification, which compensates for sample loss and ionization efficiency variations.
Derivatization for Enhanced Detection: Many biomolecules, such as those containing thiol and amine functional groups, may exhibit poor ionization efficiency or chromatographic retention in their native state. Derivatization with this compound introduces a chloroacetyl group, which can improve the analytical properties of these molecules. The deuterium label simultaneously facilitates their use in isotope dilution mass spectrometry. This dual function is particularly advantageous for the analysis of low-abundance metabolites and peptides.
Research Findings in Quantitative Analysis:
The application of deuterium-labeled acetylating agents has been a strategic approach in quantitative proteomics. By reacting with specific functional groups on peptides, such as the N-terminus or the side chains of lysine (B10760008) residues, these reagents introduce a stable isotope tag. This allows for the relative or absolute quantification of proteins in different samples by comparing the mass spectrometry signal intensities of the light (unlabeled) and heavy (deuterated) peptide pairs.
In the context of metabolomics, stable isotope labeling with reagents like this compound is instrumental in elucidating metabolic pathways and quantifying endogenous metabolites. For instance, in the targeted analysis of biogenic amines or sulfur-containing compounds, derivatization with a deuterated reagent enhances the sensitivity and selectivity of the analytical method. The known mass difference between the derivatized analyte and its deuterated standard allows for clear identification and precise measurement, even in complex sample matrices.
The following table summarizes the properties of compounds relevant to the application of this compound in isotopic tracing.
| Compound Name | Molecular Formula | Role in Isotopic Tracing |
| This compound | C₂D₂Cl₂O | Deuterated derivatizing agent and building block for internal standards |
| Chloroacetyl chloride | C₂H₂Cl₂O | Non-labeled counterpart to this compound |
| Deuterium | D or ²H | Stable isotope used for mass labeling |
Spectroscopic and Analytical Characterization of Chloroacetyl D2 Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For deuterated compounds like Chloroacetyl-D2 chloride, specific NMR techniques are utilized to not only confirm the molecular structure but also to precisely determine the location and percentage of deuterium incorporation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the presence of hydrogen atoms in a molecule. In the analysis of this compound, ¹H NMR serves as a direct method to quantify the level of deuterium incorporation at the acetyl methylene (B1212753) position.
The ¹H NMR spectrum of the non-deuterated analogue, Chloroacetyl chloride, exhibits a characteristic singlet for the two methylene protons (Cl-CH₂-COCl). The chemical shift of this peak is typically observed in the region of 4.0-4.5 ppm. However, in a sample of this compound, the intensity of this signal is expected to be significantly reduced. The degree of deuterium incorporation can be calculated by comparing the integration of the residual methylene proton signal to the integration of an internal standard or a reference peak from a known concentration of a non-deuterated impurity. For a highly deuterated sample, this peak may be absent altogether.
Table 1: Comparative ¹H NMR Data for Chloroacetyl Chloride and this compound
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Chloroacetyl chloride | -CH₂- | ~4.3 | Singlet | 2H |
| This compound | residual -CHD- | ~4.3 | Triplet (due to ¹H-²H coupling) | <0.05H (for >95% D) |
| This compound | -CD₂- | Not observed | - | - |
Note: The chemical shift is an approximation and can vary based on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In this compound, the two key carbon environments are the carbonyl carbon and the methylene carbon.
The carbonyl carbon of the acyl chloride group typically resonates in the downfield region of the ¹³C NMR spectrum, generally between 165 and 185 ppm. Its chemical shift is not significantly affected by the deuteration of the adjacent methylene group.
Conversely, the signal for the methylene carbon is profoundly influenced by the attached deuterium atoms. Due to the spin (I=1) of the deuterium nucleus, it couples with the adjacent carbon atom, leading to a characteristic splitting pattern in the ¹³C NMR spectrum. A -CD₂- group will appear as a quintet (or a more complex multiplet due to relaxation effects) in the proton-decoupled ¹³C NMR spectrum. The chemical shift of this carbon is also slightly shifted upfield compared to its non-deuterated counterpart due to the isotopic effect of deuterium.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) |
| Carbonyl (C=O) | 170 - 175 | Singlet |
| Methylene (-CD₂-) | 40 - 45 | Quintet |
Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) spectroscopy is a specialized technique that directly observes the deuterium nuclei. This provides an unambiguous confirmation of the presence and location of deuterium in the molecule. For this compound, the ²H NMR spectrum would show a single resonance peak corresponding to the deuterium atoms in the -CD₂- group. The chemical shift in ²H NMR is analogous to that in ¹H NMR. The integration of this peak can be used to quantify the amount of deuterium relative to a deuterated internal standard.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to determine the molecular weight of a compound and to assess its isotopic composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₂D₂Cl₂O), the theoretical exact mass can be calculated based on the precise masses of the most abundant isotopes of carbon, deuterium, chlorine, and oxygen. The experimentally determined exact mass from HRMS analysis should closely match this theoretical value, confirming the molecular formula and the incorporation of two deuterium atoms.
Table 3: Theoretical Exact Mass for this compound Isotopologues
| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C₂D₂³⁵Cl₂O | 115.9608 |
| This compound | C₂D₂³⁵Cl³⁷ClO | 117.9579 |
| This compound | C₂D₂³⁷Cl₂O | 119.9549 |
The relative abundance of these isotopic peaks in the mass spectrum can be used to confirm the number of chlorine atoms in the molecule and to assess the isotopic purity of the deuterium labeling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
This technique is highly effective for identifying and quantifying any impurities present in the this compound sample. For instance, the presence of non-deuterated or partially deuterated Chloroacetyl chloride can be readily detected as these will have different retention times and distinct mass spectra. Derivatization techniques may be employed to enhance the volatility and stability of the analyte and its impurities for GC-MS analysis. chemicalbook.comscripps.edu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of molecular species; however, its direct application to highly reactive compounds such as this compound presents significant challenges. Acyl chlorides are susceptible to rapid hydrolysis in the presence of protic solvents like water or methanol (B129727), which are commonly used in ESI-MS analyses. This reaction converts the acyl chloride into its corresponding carboxylic acid, in this case, chloroacetic-d2 acid. nih.gov
Due to this reactivity, detecting the intact molecular ion of this compound requires specialized, non-aqueous conditions. A viable strategy, demonstrated for other reactive halides, involves dissolving the analyte in an anhydrous aprotic solvent, such as acetonitrile (B52724), and introducing an adduct-forming salt, like lithium chloride. researchgate.netnih.gov In this scenario, the molecule can be ionized via the formation of a more stable lithiated adduct, [M+Li]⁺, which can then be detected by the mass spectrometer. researchgate.netnih.gov
A more common and practical approach for the quantification and characterization of this compound is the analysis of its stable derivatives. daneshyari.com Derivatization with a nucleophile, such as an amine, converts the reactive acyl chloride into a stable amide that is readily amenable to standard ESI-MS and liquid chromatography-mass spectrometry (LC-MS) techniques. researchgate.netresearchgate.net For instance, reaction with piperidine (B6355638) would yield 1-(2-chloroacetyl-d2)-piperidine.
The table below outlines the theoretical mass-to-charge (m/z) ratios for ions that would be expected in the ESI-MS analysis of this compound under different conditions. The calculations account for the major isotopes of chlorine (³⁵Cl and ³⁷Cl), which result in a characteristic isotopic pattern in the mass spectrum.
| Analyte | Ion Species | Formula | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Analytical Conditions |
|---|---|---|---|---|---|
| This compound | [M+Li]⁺ | [C₂D₂³⁵Cl₂OLi]⁺ | 120.93 | 122.93 | Anhydrous aprotic solvent with lithium salt. |
| Chloroacetic-d2 acid (Hydrolysis Product) | [M-H]⁻ | [C₂D₂³⁵ClO₂]⁻ | 95.01 | 97.01 | Negative ion mode; aqueous or protic solvent. |
| 1-(2-chloroacetyl-d2)-piperidine (Derivative) | [M+H]⁺ | [C₇H₁₁D₂³⁵ClNO]⁺ | 163.10 | 165.10 | Positive ion mode; after derivatization. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) and Raman spectroscopy are fundamental techniques for investigating the vibrational modes of molecules, providing detailed information about chemical structure and bonding. The substitution of hydrogen with its heavier isotope, deuterium, in this compound induces predictable and informative shifts in its vibrational spectra.
The most significant effect of deuteration is observed in the stretching frequencies of the carbon-deuterium (C-D) bonds. Due to the increased reduced mass of the C-D oscillator compared to the C-H oscillator, the C-D stretching vibrations absorb at a lower frequency. While typical aliphatic C-H stretching modes appear in the 2850–3000 cm⁻¹ region, the corresponding C-D stretching modes are expected to shift to the 2100–2250 cm⁻¹ range. This region of the IR spectrum is often referred to as the "silent region" as it typically has few interfering absorptions from other functional groups, making the C-D signal a highly specific analytical marker.
Conversely, other prominent vibrational modes in the molecule are less affected by this isotopic substitution. The carbonyl (C=O) stretching frequency of aliphatic acyl chlorides is characteristically strong and appears at a high wavenumber. mdpi.com For Chloroacetyl chloride, this is observed around 1820 cm⁻¹. mdpi.com Since the deuterium atoms are on the alpha-carbon and not directly involved in the carbonyl bond, this frequency is expected to remain largely unchanged in this compound. Minor shifts may occur due to subtle electronic effects, but the band will remain a key identifier for the acyl chloride functional group.
The table below presents a comparison of the principal vibrational frequencies for Chloroacetyl chloride and the predicted frequencies for this compound based on established spectroscopic principles.
| Vibrational Mode | Chloroacetyl chloride (CH₂ClCOCl) Approx. Frequency (cm⁻¹) | This compound (CD₂ClCOCl) Predicted Approx. Frequency (cm⁻¹) | Spectroscopic Appearance |
|---|---|---|---|
| C=O Stretch | ~1820 mdpi.com | ~1820 | Very Strong (IR), Strong (Raman) |
| C-H Stretch (asymmetric/symmetric) | ~2950-3050 | N/A | Medium-Weak (IR & Raman) |
| C-D Stretch (asymmetric/symmetric) | N/A | ~2150-2250 | Medium-Weak (IR & Raman) |
| CH₂/CD₂ Scissoring (Bending) | ~1410 | ~1050 | Medium (IR) |
| C-Cl Stretch (from CH₂Cl) | ~750 | ~730 | Strong (IR & Raman) |
| C-Cl Stretch (from COCl) | ~650 | ~650 | Strong (IR & Raman) |
Future Research Trajectories and Innovations in Deuterated Acyl Chloride Chemistry
Development of Chemo- and Regioselective Deuteration Methods for Chloroacetyl Chloride
The selective incorporation of deuterium (B1214612) into molecules like chloroacetyl chloride is a key area of ongoing research. Current methods for the synthesis of deuterated alcohols often involve the reductive deuteration of carboxylic acids and their derivatives. mdpi.com One promising approach is the single electron transfer (SET) reductive deuteration of acyl chlorides. mdpi.comnih.gov This technique has been shown to be effective for producing α,α-dideuterio alcohols with high levels of deuterium incorporation and excellent functional group tolerance. mdpi.comnih.gov For instance, the use of SmI2 and D2O has been successfully applied to the reductive deuteration of various acyl chlorides, yielding the corresponding deuterated alcohols. mdpi.comnih.gov
A significant challenge in the deuteration of molecules with multiple reactive sites is achieving high chemo- and regioselectivity. Future research will likely focus on developing catalytic systems that can differentiate between various C-H bonds within a molecule, allowing for the precise placement of deuterium atoms. Organocatalysis presents a potential metal-free method for deuterium labeling, which could be applied to a broad range of substrates. researchgate.net The development of such selective methods is crucial for synthesizing complex deuterated molecules with tailored properties.
Recent advancements have also demonstrated the reductive deuteration of acyl chlorides to α,α-dideuterio alcohols using cost-effective reagents like sodium dispersion and EtOD-d1, which offers a high deuterium atom economy. acs.org This method has shown excellent regioselectivity and high deuterium incorporation for a variety of substrates. acs.org The continued exploration of such innovative and efficient protocols will be essential for making deuterated compounds more accessible for various applications.
Exploration of Novel Catalytic Systems for Deuterium Exchange
The development of novel catalytic systems is central to advancing the synthesis of deuterated compounds, including those derived from acyl chlorides. While traditional methods often rely on stoichiometric amounts of metal hydride reagents, which can be wasteful and hazardous, modern research is focused on catalytic reactions using molecular deuterium or heavy water (D₂O). tib.eu
Homogeneous catalysts based on ruthenium, iridium, and osmium have shown potential for the hydrogenation of esters under milder conditions. tib.eu Similarly, rhenium complexes have been identified as effective precatalysts for the functionalization of carboxylic acids, which could be adapted for deuterium exchange reactions. nih.gov Copper(I)/N-heterocyclic carbene complexes are also emerging as a simple and sustainable option for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives, replacing less atom-economic hydrosilanes. chemrxiv.org
A particularly innovative approach involves photoredox catalysis. A visible-light-mediated neutral radical approach has been reported for the H/D exchange at formyl groups, demonstrating the potential for radical-based pathways in deuteration. acs.org This method has been successfully applied to both aromatic and aliphatic aldehydes with high levels of deuterium incorporation. acs.org Furthermore, catalytic hydrogen-deuterium (H/D) exchange has been observed in hydrocarbon polymers using a Pt–Re/SiO₂ catalyst, indicating the potential for heterogeneous catalysts in these transformations. acs.org The exploration of these and other novel catalytic systems will be crucial for developing more efficient, selective, and environmentally friendly methods for the synthesis of deuterated acyl chlorides and their derivatives.
Expansion of Synthetic Applications to New Material Science and Biological Conjugation Targets
The unique properties of deuterated compounds are driving their application in new and exciting areas of material science and biological conjugation. In material science, the substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers. resolvemass.ca This "isotope effect" can lead to enhanced thermal stability and unique spectroscopic signatures, making deuterated polymers valuable for applications such as neutron scattering, drug delivery systems, and as standards for mass spectrometry. resolvemass.ca For example, deuterated polymers are being explored for use in optoelectronic organic materials to create more stable active layers due to the stronger C-D bond compared to the C-H bond. scielo.org.mxazimuth-corp.com
In the realm of biological conjugation, deuterated linkers are emerging as a valuable tool. proteochem.com Bioconjugation, the process of linking biomolecules to other molecules, is crucial for the development of advanced therapeutics like antibody-drug conjugates (ADCs). symeres.comnih.gov Deuterated polymers, such as deuterated polyethylene glycol (D-PEG), can be linked to biomolecules to create conjugates that can be detected by Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). google.com This opens up new possibilities for in vivo imaging and tracking of therapeutic agents.
The development of cleavable and non-cleavable linkers is a key aspect of bioconjugation chemistry. symeres.comub.edu These linkers connect a biomolecule to a payload, such as a drug, and are designed to be stable in circulation and release the payload at the target site. symeres.com The incorporation of deuterium into these linkers could offer advantages in terms of stability and pharmacokinetic properties. The versatility of acyl chlorides as reactive intermediates makes deuterated versions, like chloroacetyl-d2 chloride, attractive building blocks for synthesizing these advanced materials and bioconjugates.
Integration of Machine Learning and Artificial Intelligence in Deuterated Synthesis Design
In the context of deuterated synthesis, ML models can be used to predict the regioselectivity of deuteration reactions, helping chemists to design more efficient and selective synthetic strategies. mdpi.com Furthermore, AI can be used to analyze scientific literature to extract valuable information about synthesis protocols and reaction conditions, creating structured databases that can be used to train more accurate predictive models. nih.gov By combining AI with automated synthesis platforms, it may be possible to create closed-loop systems that can autonomously design, synthesize, and test new deuterated compounds. nih.govresearchgate.net This integration of AI and automation holds the promise of dramatically accelerating the pace of innovation in deuterated chemistry.
Environmental and Green Chemistry Perspectives in Deuterated Compound Synthesis
As the applications of deuterated compounds expand, there is a growing emphasis on developing environmentally friendly and sustainable synthetic methods. The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of deuterated molecules. researchgate.netnih.gov
One of the key goals of green chemistry is to replace hazardous reagents with safer alternatives. nih.gov In the context of deuteration, this means moving away from pyrophoric and expensive reagents like LiAlD₄ and NaBD₄. mdpi.com Researchers are exploring alternative deuterium sources, such as heavy water (D₂O), which is non-toxic and readily available. researchgate.net For example, an environmentally benign deuteration method has been developed using an Al-H₂O system, where D₂O replaces H₂O to provide a safe source of deuterium. researchgate.net
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. nih.gov The development of novel catalytic systems for deuterium exchange, as discussed in section 6.2, is a key aspect of this effort. Photochemical methods for deuterium labeling are also gaining attention as a green alternative, as they often use light as a reagent and can be carried out under mild conditions. rsc.org
Q & A
Basic Synthesis
Q: What are the optimal reaction conditions for synthesizing Chloroacetyl-D2 chloride with high isotopic purity? A: Synthesis should be conducted under anhydrous conditions using deuterated reagents (e.g., D₂O) to ensure isotopic incorporation. Reaction progress can be monitored via ²H NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium enrichment. For reproducibility, experimental protocols must detail solvent purity, temperature control (±1°C), and inert atmosphere (e.g., nitrogen) to prevent hydrolysis .
Advanced Synthesis
Q: How can isotopic labeling efficiency in this compound be quantified, and what factors influence deuteration yield? A: Isotopic efficiency is quantified using mass spectrometry to measure the D/H ratio, complemented by kinetic studies to optimize reaction parameters (e.g., catalyst loading, reaction time). Competing side reactions, such as proton-deuterium exchange with residual moisture, must be minimized by rigorous drying of reagents. Statistical design of experiments (DoE) is recommended to identify critical variables .
Basic Characterization
Q: Which spectroscopic techniques are most effective for characterizing this compound’s structural and isotopic integrity? A: Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O) and C-Cl stretches.
- Multinuclear NMR : ¹H NMR identifies non-deuterated impurities; ²H NMR quantifies deuterium incorporation.
- HRMS : Validates molecular ion peaks and isotopic distribution .
Advanced Characterization
Q: How can overlapping spectral signals in this compound be resolved to distinguish isotopic isomers? A: Use 2D NMR techniques (e.g., HSQC, HMBC) to decouple overlapping signals. Computational modeling (DFT) can predict chemical shifts for deuterated vs. non-deuterated species. Coupling with gas chromatography-mass spectrometry (GC-MS) enhances isomer separation .
Basic Safety
Q: What are the recommended safety protocols for handling this compound in laboratory settings? A: Use fume hoods, nitrile gloves, and splash goggles. Store in airtight containers under inert gas (argon) to prevent moisture-induced decomposition. Emergency protocols should include immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .
Advanced Safety
Q: How can researchers mitigate risks associated with this compound’s thermal instability during exothermic reactions? A: Implement real-time calorimetry (e.g., RC1e) to monitor heat flow. Stabilize the compound with radical inhibitors (e.g., BHT) and avoid elevated temperatures (>50°C). Reaction scalability should be validated via accelerated rate calorimetry (ARC) .
Basic Application
Q: How is this compound utilized as a derivatization agent in peptide synthesis? A: It acts as a carboxyl-activating agent in solid-phase peptide synthesis (SPPS). The deuterated form enables isotopic labeling for mass spectrometry-based quantification. Protocols must specify stoichiometric ratios (1.2–1.5 equivalents) to avoid over-acylation .
Advanced Application
Q: What mechanistic insights can be gained by studying kinetic isotope effects (KIEs) in reactions involving this compound? A: KIEs reveal transition-state geometry in nucleophilic acyl substitution. Compare rate constants (k_H/k_D) using stopped-flow kinetics. Computational studies (e.g., DFT) model deuterium’s impact on activation energy, validating experimental KIE values .
Experimental Design
Q: What experimental design strategies address variability in this compound’s reactivity across batch syntheses? A: Use factorial design to test variables (e.g., solvent polarity, catalyst type). Include internal standards (e.g., deuterated toluene) in NMR analyses for normalization. Replicate experiments across multiple labs to identify systemic errors .
Data Contradictions
Q: How should researchers reconcile conflicting thermodynamic data (e.g., ΔH, ΔS) for this compound’s hydrolysis? A: Replicate studies using standardized calorimetry (e.g., ITC) under controlled pH and temperature. Cross-validate with computational thermochemistry (Gaussian software) to resolve discrepancies between experimental and theoretical values .
Computational Modeling
Q: Which computational methods predict this compound’s reaction pathways and intermediate stability? A: Density functional theory (DFT) at the B3LYP/6-31G* level models reaction coordinates. Solvent effects are incorporated via COSMO-RS. Validate predictions with kinetic profiling and isotopic tracer studies .
Storage Stability
Q: How do temperature and humidity affect this compound’s long-term stability? A: Conduct accelerated stability studies (40°C/75% RH) over 6 months. Analyze degradation products (e.g., chloroacetic acid) via LC-MS. Store at -20°C in desiccated amber vials to extend shelf life (>12 months) .
Method Validation
Q: What validation criteria ensure robustness in quantitative assays for this compound? A: Follow ICH Q2(R1) guidelines: assess linearity (R² >0.998), precision (%RSD <2%), and accuracy (spiked recovery 98–102%). Use deuterated internal standards to correct matrix effects in LC-MS/MS .
Isotopic Purity Contradictions
Q: How can discrepancies in reported isotopic purity values for this compound be resolved? A: Cross-validate using orthogonal methods: ²H NMR (quantitative), HRMS (isotopic pattern), and Raman spectroscopy (C-D vs. C-H stretches). Publish raw data and calibration curves to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
